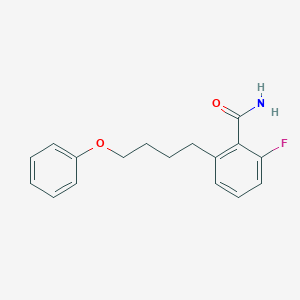

2-fluoro-6-(4-phenoxybutyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-fluoro-6-(4-phenoxybutyl)benzamide belongs to the class of organic compounds known for their varied biological activities and applications in material science. While specific introductory details on this compound are scarce, fluoro-benzamide derivatives are generally known for their relevance in pharmaceutical and material applications due to the unique properties imparted by the fluorine atom and the phenoxybutyl side chain.

Synthesis Analysis

The synthesis of fluoro-benzamide compounds involves several steps including amide bond formation, fluorination, and the introduction of phenoxybutyl groups. The process might involve intermediate compounds such as fluorinated benzoyl chlorides and phenoxybutylamines. Although specific synthesis pathways for 2-fluoro-6-(4-phenoxybutyl)benzamide are not directly available, similar compounds have been synthesized through methods involving aromatic nucleophilic substitution and amidation reactions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide core with various substituents influencing its physical and chemical properties. Fluorination affects the electron distribution within the molecule, potentially enhancing its biological activity and membrane permeability. The 4-phenoxybutyl side chain likely contributes to the lipophilicity and binding interactions of the compound.

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including hydrolysis, halogenation, and nucleophilic substitution, depending on the nature of the substituents and reaction conditions. The fluoro group in 2-fluoro-6-(4-phenoxybutyl)benzamide could enhance its reactivity towards nucleophilic substitution. However, specific reactions for this compound are not detailed in the available literature.

Physical Properties Analysis

The physical properties of fluoro-benzamide derivatives such as melting point, boiling point, and solubility are significantly influenced by the nature of their substituents. Fluorinated compounds generally exhibit increased stability and lower reactivity compared to their non-fluorinated counterparts. They might also show varied solubility in organic solvents due to the fluorine atom's effect.

Chemical Properties Analysis

The chemical properties of 2-fluoro-6-(4-phenoxybutyl)benzamide, such as acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. The electron-withdrawing fluorine atom can affect the compound's acid-base properties and its interactions with biological targets. However, detailed chemical property analysis specific to this compound requires further research.

For more specific information or detailed chemical analysis, access to specialized chemical databases or further experimental studies would be necessary. However, the mentioned references provide a starting point for understanding the characteristics of similar fluoro-benzamide compounds.

References

- Xie, K., Liu, J., Zhou, H., Zhang, S., He, M., & Yang, S. (2001). Soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethyl- phenoxy) benzene and dianhydrides. Polymer, 42, 7267-7274. Polymer.

- Priya, B., Basappa, Swamy, S., & Rangappa, K. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Bioorganic & Medicinal Chemistry, 13(7), 2623-8. Bioorganic & Medicinal Chemistry.

- Dey, D., Shruti, I., Chopra, D., & Mohan, T. (2021). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications, 77, 277-281. Acta Crystallographica Section E.

- Meiresonne, T., Verniest, G., De Kimpe, N., & Mangelinckx, S. (2015). Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides. The Journal of Organic Chemistry, 80(10), 5111-5124. The Journal of Organic Chemistry.

Safety and Hazards

While specific safety and hazard information for 2-fluoro-6-(4-phenoxybutyl)benzamide is not available, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding dust formation .

Eigenschaften

IUPAC Name |

2-fluoro-6-(4-phenoxybutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c18-15-11-6-8-13(16(15)17(19)20)7-4-5-12-21-14-9-2-1-3-10-14/h1-3,6,8-11H,4-5,7,12H2,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPARFKIFJJYYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCC2=C(C(=CC=C2)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(4-phenoxybutyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)